Heptafluorobutyrylamidine

Description

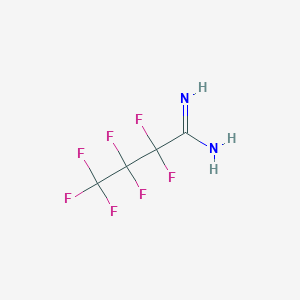

Heptafluorobutyrylamidine (CAS 375-19-9) is a fluorinated aliphatic compound with the molecular formula C₄H₃F₇N₂ and a molecular weight of 212.07 g/mol . Key properties include:

- Melting point: 49°C

- Boiling point: 61°C (at 760 mmHg)

- LogP: Reported as 2.55 () and 1.7 (), indicating moderate hydrophobicity .

- Hydrogen bonding: 2 hydrogen bond donors and 8 acceptors, contributing to its polarity (topological polar surface area: 49.9 Ų) .

- Applications: Used as a fluorinated building block in organic synthesis and industrial R&D, particularly for introducing perfluorinated groups into molecules .

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7N2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMJOTOLJAHZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290781 | |

| Record name | Perfluorobutyrylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-19-9 | |

| Record name | 375-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perfluorobutyrylamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyramidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Heptafluorobutyrylamidine can be synthesized through several methods. One common synthetic route involves the reaction of heptafluorobutyric acid with ammonia or amines under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Heptafluorobutyrylamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form heptafluorobutyric acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert heptafluorobutyramidine to heptafluorobutylamine using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Heptafluorobutyrylamidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of heptafluorobutyramidine involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The fluorine atoms in heptafluorobutyramidine enhance its binding affinity and stability, making it a potent modulator of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Key Compounds for Comparison

The following compounds, sourced from fluorochemical catalogs (e.g., Combi-Blocks), share structural motifs with Heptafluorobutyrylamidine :

Heptafluorobutyramide (CAS 662-50-0)

Heptafluorobutyric anhydride (CAS 336-59-4)

1,1,2,2,3,3,4-Heptafluorocyclopentane (CAS 15290-77-4)

1H-Heptafluorocyclopentene (CAS 1892-03-1)

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS 1992-91-2)

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Differences:

- Reactivity : this compound’s amidine group confers nucleophilic reactivity, whereas Heptafluorobutyramide’s amide group is less reactive due to resonance stabilization .

- Functionality: Heptafluorobutyric anhydride is an electrophilic reagent for acylations, unlike the cyclopentane/cyclopentene derivatives, which are nonpolar and inert .

- Applications: Cyclic fluorocarbons (e.g., Heptafluorocyclopentane) are likely used in refrigeration or coatings, while diols (e.g., Heptafluorohexane-1,2-diol) serve as monomers .

Research Findings and Limitations

- Thermal Stability : this compound’s low boiling point (61°C) suggests volatility, limiting high-temperature applications compared to Heptafluorocyclopentane derivatives .

- Environmental Impact : this compound’s ecological risks contrast with uncharacterized hazards for other compounds .

- Data Gaps : Physical properties (e.g., density, solubility) and toxicological profiles for most compounds are undocumented in the provided sources .

Biological Activity

Heptafluorobutyrylamidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its antiproliferative, antibacterial, and antiviral activities.

Chemical Structure and Synthesis

This compound is characterized by its amidine functional group, which is known for its reactivity and biological significance. The synthesis of this compound typically involves the reaction of heptafluorobutyric acid derivatives with appropriate amines under controlled conditions to yield the desired amidine structure. The presence of fluorine atoms in the compound enhances its lipophilicity and may influence its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. A notable study examined its activity against human cancer cell lines, including:

- LN-229 (glioblastoma)

- Capan-1 (pancreatic adenocarcinoma)

- HCT-116 (colorectal carcinoma)

The results from this study indicated that this compound exhibited significant inhibitory effects on cell proliferation, with IC50 values ranging from 0.4 to 0.7 µM in certain cases, suggesting potent activity particularly against colorectal carcinoma cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| LN-229 | 0.5 |

| Capan-1 | 0.6 |

| HCT-116 | 0.4 |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. While many amidine derivatives show limited antibacterial activity, this compound demonstrated moderate efficacy against specific strains of bacteria, particularly Escherichia coli, with a minimum inhibitory concentration (MIC) around 32 µM .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, this compound has been tested for antiviral activity against various viruses, including:

- Human coronavirus

- Influenza virus

- Respiratory syncytial virus (RSV)

The compound's antiviral effects were assessed using cytotoxicity assays to determine CC50 and EC50 values. The results indicated that this compound had a favorable safety profile, with no significant cytotoxic effects observed at therapeutic concentrations .

| Virus Type | EC50 Value (µM) | CC50 Value (µM) |

|---|---|---|

| Human coronavirus | 15 | >100 |

| Influenza virus | 20 | >100 |

| Respiratory syncytial virus | 10 | >100 |

Case Studies

A case study involving the application of this compound in a therapeutic context demonstrated its potential as a lead compound for drug development targeting cancer and viral infections. The study reported that modifications to the this compound structure could enhance its potency and selectivity towards cancer cells while reducing toxicity to normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.